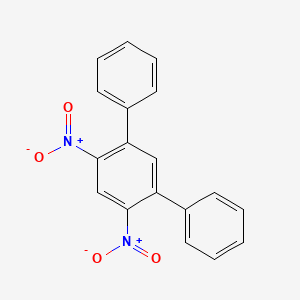

2,4-Dinitro-5-phenylbiphenyl

Description

Contextualization of Biphenyl (B1667301) Derivatives in Contemporary Organic Chemistry Research

Biphenyl derivatives, characterized by two interconnected phenyl rings, represent a foundational structural motif in modern organic chemistry. rsc.org Their significance stems from their versatile applications, ranging from pharmaceuticals and agrochemicals to advanced materials like liquid crystals and organic light-emitting diodes (OLEDs). rsc.orgontosight.ai The biphenyl scaffold provides a semi-rigid backbone that can be functionalized to modulate its stereoelectronic properties, making it a key building block in the synthesis of complex molecules with tailored functions. nih.gov The study of substituted biphenyls continues to be an active area of research, with ongoing efforts to develop novel synthetic methodologies and explore their potential in various scientific and technological domains. nih.gov

Significance of Nitroaromatic and Phenyl-Substituted Biphenyl Scaffolds in Chemical Synthesis

The introduction of nitro groups onto an aromatic ring, creating nitroaromatic compounds, profoundly influences the molecule's chemical reactivity and physical properties. Nitro groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. acs.org This characteristic is pivotal in directing the course of chemical reactions and introducing a wide array of functional groups.

When combined with a biphenyl or, in this case, a terphenyl backbone, the nitro and phenyl substituents create a highly functionalized and sterically defined molecule. Phenyl-substituted biphenyls, also known as terphenyls, are of particular interest in materials science due to their high thermal stability and unique photophysical properties. mdpi.comlnu.edu.cn These properties make them suitable for applications in molecular electronics, optoelectronics, and chemical sensing. lnu.edu.cn The specific arrangement of nitro and phenyl groups on the biphenyl core, as seen in 2,4-Dinitro-5-phenylbiphenyl, is expected to yield a compound with a unique combination of these valuable characteristics.

Rationale for Comprehensive Academic Investigation of this compound

The academic investigation of this compound, also known by its systematic name 4',6'-Dinitro-1,1':3',1''-terphenyl, is driven by the multifaceted potential of this class of compounds. ambeed.com The presence of two nitro groups on the central phenyl ring of a terphenyl structure suggests several areas of scientific interest. Firstly, these electron-withdrawing groups can be readily transformed into other functional groups, such as amines, making the compound a versatile intermediate for the synthesis of more complex molecules. For example, the reduction of dinitro-terphenyls can yield diamino-terphenyls, which are valuable monomers for the synthesis of high-performance polymers. prepchem.com

Secondly, the combination of the extended π-system of the terphenyl core with the strong dipole moments of the nitro groups can lead to interesting optical and electronic properties. This makes such compounds potential candidates for nonlinear optical materials or as components in electronic devices. ontosight.aimdpi.com Furthermore, the study of the synthesis and reactivity of highly substituted and sterically hindered molecules like this compound contributes to the fundamental understanding of chemical principles and the development of new synthetic methodologies. mdpi.com

Overview of Research Objectives and Methodological Approaches

The primary research objectives for a comprehensive study of this compound would logically encompass its synthesis, purification, and thorough characterization. A key objective would be to establish an efficient and regioselective synthetic route to the compound. Based on related literature, this would likely involve the nitration of a suitable terphenyl precursor. rsc.orgmdpi.com

The methodological approach to synthesis would likely involve the use of a nitrating agent, such as a mixture of nitric and sulfuric acid, on a 5-phenylbiphenyl precursor. The purification of the resulting product would be crucial and would likely employ techniques such as column chromatography and recrystallization.

A significant part of the research would focus on the detailed characterization of the synthesized compound. This would involve a suite of analytical techniques to confirm its structure and purity. The following table outlines the typical analytical methods that would be employed.

| Analytical Technique | Purpose | Expected Information |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the chemical structure and connectivity of atoms. | 1H and 13C NMR spectra would provide information on the number and environment of the hydrogen and carbon atoms, confirming the substitution pattern of the nitro and phenyl groups. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic absorption bands for the nitro groups (typically around 1520 and 1350 cm-1) and the aromatic C-H and C=C bonds would be expected. rsc.org |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | The mass spectrum would show the molecular ion peak corresponding to the molecular formula C18H12N2O4, confirming the compound's identity. |

| Elemental Analysis | To determine the elemental composition of the compound. | The percentages of carbon, hydrogen, and nitrogen would be determined and compared to the calculated values for the molecular formula. rsc.org |

Further research objectives could involve exploring the reactivity of this compound, for instance, by reducing the nitro groups to amino groups to synthesize novel diamino-terphenyl derivatives. prepchem.com Additionally, investigations into its photophysical properties, such as absorption and emission spectra, could reveal its potential for applications in materials science.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dinitro-2,4-diphenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O4/c21-19(22)17-12-18(20(23)24)16(14-9-5-2-6-10-14)11-15(17)13-7-3-1-4-8-13/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBUUAWUHPOWNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433553 | |

| Record name | 2,4-DINITRO-5-PHENYLBIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150758-05-7 | |

| Record name | 2,4-DINITRO-5-PHENYLBIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2,4 Dinitro 5 Phenylbiphenyl

Established Synthetic Pathways for Biphenyl (B1667301) Core Formation

The synthesis of the biphenyl scaffold, which forms the foundation of the target molecule, is a well-explored area of organic chemistry. researchgate.net Traditional and modern methods focus on the efficient construction of the carbon-carbon (C–C) bond linking two aryl rings.

Cross-Coupling Reactions for C–C Bond Construction (e.g., Suzuki-Miyaura, Negishi, Heck, Ullmann)

Palladium-catalyzed cross-coupling reactions are the cornerstone of biphenyl synthesis, offering versatility and high yields. researchgate.netwikipedia.org These methods involve the reaction of an organometallic reagent with an organic halide. rsc.org

The Suzuki-Miyaura coupling is one of the most widely used methods for synthesizing substituted biphenyls. wikipedia.org It typically involves the reaction of an arylboronic acid or its ester with an aryl halide in the presence of a palladium catalyst and a base. wikipedia.orggre.ac.uk This reaction is valued for its tolerance of a wide range of functional groups and the use of relatively non-toxic and stable boron reagents. gre.ac.uk The conditions can be adapted for various substrates, including those with electron-withdrawing or electron-donating groups. uliege.be For sterically hindered biphenyls, specialized phosphine (B1218219) ligands can improve yields significantly compared to other methods. nih.gov

The Negishi coupling provides a powerful route to unsymmetrical biaryls by coupling organozinc reagents with organic halides, catalyzed by nickel or palladium complexes. rsc.orgwikipedia.orgorganic-chemistry.org This was one of the first methods to produce unsymmetrical biaryls in good yields. organic-chemistry.org The reaction is known for its high reactivity and ability to form C-C bonds between various types of carbon atoms (sp³, sp², and sp). wikipedia.org

The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene, catalyzed by palladium. beilstein-journals.org While primarily used for synthesizing substituted alkenes, it can be adapted for biphenyl synthesis. beilstein-journals.orgfrontiersin.org The reaction requires a base to neutralize the hydrohalic acid produced. beilstein-journals.org Modern protocols focus on developing phosphine-free or heterogeneous catalysts to simplify purification and reduce costs. beilstein-journals.orgnih.gov

The Ullmann reaction is a classic method that typically involves the copper-promoted coupling of two aryl halides. researchgate.net While traditional Ullmann conditions require high temperatures, modern variations use catalysts like copper nanoparticles (CuO-NPs) that allow the reaction to proceed under milder conditions, sometimes even at room temperature. mdpi.comproquest.com

Table 1: Comparison of Major Cross-Coupling Reactions for Biphenyl Synthesis

| Reaction | Typical Catalyst | Organometallic Reagent | Halide/Electrophile | Key Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(0) complex (e.g., Pd(PPh₃)₄) researchgate.net | Arylboronic acid/ester wikipedia.org | Aryl halide/triflate | High functional group tolerance; stable, low-toxicity reagents. gre.ac.uk |

| Negishi | Pd(0) or Ni(0) complex wikipedia.org | Organozinc halide rsc.org | Aryl halide/triflate | High reactivity; couples sp³, sp², sp carbons; good for unsymmetrical biaryls. wikipedia.orgorganic-chemistry.org |

| Heck | Pd(0) complex (e.g., Pd(OAc)₂) beilstein-journals.org | Alkene (for styrenes) | Aryl halide/triflate | Good for vinyl-aryl coupling; tolerant of various functional groups. beilstein-journals.orgchim.it |

| Ullmann | Copper (e.g., Cu powder, CuO-NPs) mdpi.com | None (homo-coupling) or second aryl halide | Aryl halide | Classic method; useful for symmetrical biphenyls; modern catalysts allow milder conditions. researchgate.netmdpi.com |

Direct Arylation and Photochemical Approaches in Biphenyl Synthesis

In recent years, direct arylation via C–H activation has emerged as a more atom-economical alternative to traditional cross-coupling reactions. researchgate.netrsc.org This strategy avoids the need to pre-functionalize one of the aryl partners into an organometallic reagent, reducing waste and synthesis steps. nih.gov The reaction involves the palladium-catalyzed coupling of an aryl halide directly with an unfunctionalized arene (Ar-H). rsc.org The key step is the cleavage of a C-H bond, which can be facilitated by directing groups on the arene substrate to ensure high regioselectivity. nih.govrsc.org

Photochemical methods offer a metal-free approach to biphenyl synthesis, aligning with green chemistry principles. researchgate.netnih.gov These reactions use light to generate highly reactive intermediates, such as aryl radicals or cations, which then react with another aromatic ring to form the biphenyl linkage. academie-sciences.fr One such method, termed "photosplicing," uses UV light to induce the coupling, avoiding the use of hazardous heavy metal catalysts and organometallic reagents. researchgate.netnih.gov Photosensitizers can be employed to enable the use of lower-energy UV-A, UV-B, or even sunlight, making the process more accessible and scalable. nih.govresearchgate.net

Strategies for Regioselective Dinitration of Biphenyl Systems

The introduction of two nitro groups onto the 5-phenylbiphenyl core at the 2- and 4-positions requires careful control of reaction conditions to achieve the desired regioselectivity. The nitration of biphenyl and its derivatives is a classic electrophilic aromatic substitution. The choice of nitrating agent and catalyst is crucial.

A common method for dinitration is the use of a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄). However, achieving specific isomer distribution can be challenging and often leads to a mixture of products. researchgate.net For the precursor, 3-phenylbiphenyl, the existing phenyl groups act as ortho-, para-directing activators. The nitration would be directed to the positions ortho and para to the C1-C1' bond and the C3-phenyl bond. The desired 2,4-dinitro substitution pattern is electronically favored.

To improve selectivity and yield, alternative methods have been developed. Using 95% nitric acid without sulfuric acid can alter the isomer ratios. researchgate.net Zeolite catalysts, such as HBEA-500, have been shown to improve the regioselectivity of dinitration, favoring the formation of specific isomers like 4,4'-dinitrobiphenyl (B73382) from biphenyl. researchgate.net Such shape-selective catalysts could potentially be adapted to control the dinitration of the 3-phenylbiphenyl precursor. Temperature control is also a critical factor; lower temperatures can help suppress over-nitration and the formation of unwanted byproducts.

Synthesis of the 5-Phenyl Moiety and its Integration into the Biphenyl Scaffold

The target molecule, 2,4-Dinitro-5-phenylbiphenyl, is structurally named 2,4-dinitro-3-phenyl-1,1'-biphenyl. The synthesis of the core structure, 3-phenylbiphenyl (a terphenyl), is a key preliminary step. This can be achieved through sequential cross-coupling reactions.

A plausible route involves a Suzuki-Miyaura coupling. For instance, 1,3-dibromobenzene (B47543) can be reacted with one equivalent of phenylboronic acid. Under carefully controlled conditions, a mono-coupling can be achieved to yield 3-bromo-1,1'-biphenyl. This intermediate can then be subjected to a second, separate Suzuki coupling reaction with another equivalent of phenylboronic acid to construct the final 3-phenylbiphenyl scaffold. This stepwise approach allows for the controlled and unambiguous synthesis of the unsymmetrical terphenyl precursor. gre.ac.ukresearchgate.net

Purification and Isolation Techniques for this compound

The purification of the final product and intermediates is essential to remove unreacted starting materials, catalysts, and isomeric byproducts. For nitroaromatic compounds, a combination of techniques is typically employed.

After the synthesis, an initial workup often involves extraction with an organic solvent like dichloromethane (B109758) or ethyl acetate. stackexchange.com The crude product can then be washed with an alkaline aqueous solution (e.g., sodium carbonate or ammonia (B1221849) solution) to remove acidic impurities, such as nitrophenolic byproducts that may form during the nitration step. google.com

Column chromatography is a highly effective method for separating the desired nitro-compound from other components. stackexchange.com Nitro groups are polar, which means that nitroaromatic compounds adhere well to silica (B1680970) gel. By using a solvent system of varying polarity, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, the components of the mixture can be eluted separately. stackexchange.com

Finally, recrystallization can be used to obtain a highly pure solid product. The crude compound is dissolved in a hot solvent or solvent mixture and allowed to cool slowly, causing the pure product to crystallize while impurities remain in the solution. mdpi.com

Green Chemistry Principles and Sustainable Synthesis Approaches for Nitro-Biphenyls

Applying green chemistry principles to the synthesis of nitro-biphenyls aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com

Several strategies can be employed:

Catalyst Choice : Using heterogeneous or recyclable catalysts, such as palladium supported on charcoal (Pd/C) or encapsulated palladium (Pd EnCat®), can simplify product purification and allow the catalyst to be reused, reducing heavy metal waste. researchgate.netnih.gov

Solvent Selection : Replacing traditional volatile organic compounds (VOCs) with greener solvents like water, ethanol, or bio-based solvents like Cyrene can significantly reduce the environmental footprint of a reaction. researchgate.netfrontiersin.orgnih.gov Some modern Suzuki and Heck reactions have been successfully performed in aqueous media. wikipedia.orgnih.gov

Atom Economy : Employing reactions with high atom economy, such as direct C-H arylation, is inherently greener as it reduces the formation of stoichiometric byproducts compared to classical cross-couplings that require organometallic reagents. rsc.orgmdpi.com

Alternative Energy Sources : Using microwave irradiation can often reduce reaction times dramatically, leading to energy savings. nih.gov Photochemical syntheses that utilize sunlight or LEDs can also be more energy-efficient and avoid the need for metal catalysts. nih.gov

Safer Reagents : For the nitration step, exploring alternatives to the highly corrosive nitric/sulfuric acid mixture, such as using solid-acid catalysts or nitrating agents like copper(II) nitrate, can improve the safety profile of the process. acs.orgacs.org

Biocatalysis : While more applicable to subsequent transformations (e.g., reduction of nitro groups), biocatalysis using enzymes or whole cells represents a key green chemistry technology, offering high selectivity under mild, aqueous conditions. mdpi.comnih.gov

Scale-Up Considerations and Process Optimization for this compound Production

The industrial-scale production of this compound necessitates rigorous optimization of both the precursor synthesis and the final nitration step to ensure efficiency, safety, cost-effectiveness, and high purity of the final product.

Optimization of Precursor Synthesis

For the Suzuki-Miyaura coupling, key scale-up parameters include minimizing the palladium catalyst loading, which is a significant cost driver. acs.org This can be achieved by screening various high-activity phosphine ligands and optimizing the catalyst-to-ligand ratio. sigmaaldrich.com Post-reaction, the removal of residual palladium to parts-per-million (ppm) levels is critical, especially for pharmaceutical applications. Techniques for palladium removal include treatment with aqueous bisulfite solutions, activated carbon, or specialized scavengers. acs.org The choice of base and solvent system also impacts reaction kinetics and product isolation, with a move towards more environmentally benign solvents being a key consideration. vapourtec.com

For the Ullmann coupling, process optimization focuses on transitioning from stoichiometric copper to catalytic systems. researchgate.netacs.org The development of efficient and inexpensive ligands, such as diamines or amino acids, has enabled reactions to proceed under milder conditions with lower catalyst loadings, making the process more economically viable and environmentally friendly on a large scale. nih.govacs.org

Optimization of the Nitration Step

Nitration reactions are highly exothermic and can pose significant safety risks on a large scale, including the potential for runaway reactions and the formation of explosive polynitrated byproducts. vapourtec.comypsofacto.com Therefore, process optimization is critically focused on thermal management and selectivity control.

Reaction Conditions: Fine-tuning the temperature, molar ratios of acids, and reaction time is essential to maximize the yield of the desired 2,4-dinitro isomer while minimizing the formation of other isomers and over-nitrated products. numberanalytics.comkoreascience.kr Alternative nitrating systems, such as dinitrogen pentoxide (N₂O₅) or solid acid catalysts (e.g., zeolites), can offer higher selectivity and improved safety profiles compared to traditional mixed acids. rsc.orgncl.res.in

Continuous Flow Technology: A significant advancement in the safety and efficiency of nitration is the adoption of continuous flow reactors. rsc.orgvapourtec.com These systems offer superior heat transfer, precise temperature control, and a small reaction volume at any given time, which drastically reduces the risks associated with thermal runaways. vapourtec.com Continuous processing can also lead to higher yields and selectivities by enabling better control over reaction parameters. rsc.org

Process Analytical Technology (PAT): The implementation of real-time monitoring tools, such as in-situ infrared (IR), Raman, or UV/Vis spectroscopy, allows for precise tracking of reactant consumption and product/byproduct formation. uq.edu.au This data enables dynamic control over the process, ensuring consistency, optimizing yield, and enhancing safety by detecting deviations from normal operating conditions. dntb.gov.ua

Downstream Processing: The purification of this compound from a likely complex mixture of isomers necessitates robust downstream processing. Large-scale preparative chromatography would be required to isolate the target compound to a high degree of purity. The development of an optimized crystallization process would be a key goal to improve efficiency and reduce costs associated with chromatographic separation.

Table 4: Comparison of Batch vs. Continuous Flow for Nitration

| Parameter | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Safety | Higher risk of thermal runaway due to large volume. | Significantly improved safety due to small reaction volume and superior heat exchange. | rsc.orgvapourtec.comypsofacto.com |

| Selectivity | Often lower due to temperature gradients and mixing issues. | Higher selectivity and yields due to precise control of temperature and residence time. | |

| Scalability | Complex and poses significant safety challenges. | More straightforward scale-up by numbering-up or running for longer durations. |

Reaction Chemistry and Mechanistic Investigations of 2,4 Dinitro 5 Phenylbiphenyl

Reactivity of the Nitro Groups in 2,4-Dinitro-5-phenylbiphenyl

The two nitro groups on one of the biphenyl (B1667301) rings are highly electron-withdrawing, which dictates much of the compound's reactivity. These groups can be reduced or can activate the aromatic ring for nucleophilic attack.

Reduction Reactions to Amino-Substituted Biphenyls

The reduction of the nitro groups in this compound can lead to the formation of corresponding amino-substituted biphenyls, such as 2,4-diamino-5-phenylbiphenyl or various monoamino-nitrophenylbiphenyl isomers. The transformation of nitro groups to amines is a crucial reaction in synthetic chemistry. masterorganicchemistry.com This reduction can be achieved through several methods, including catalytic hydrogenation or the use of reducing metals in acidic media. masterorganicchemistry.com

Selective reduction of one nitro group in the presence of another is a significant challenge, often governed by steric and electronic factors. acs.org For dinitrobiphenyls, reagents like sodium hydrosulfide (B80085) have proven effective for selective mono-reduction. rsc.orgrsc.org The choice of reducing agent and reaction conditions determines whether one or both nitro groups are reduced. For instance, in 1-substituted-2,4-dinitrobenzenes, the selectivity is often controlled by electronic effects; the most electrophilic nitro group is preferentially reduced. acs.org In the case of this compound, the nitro group at the 4-position is generally less sterically hindered than the one at the 2-position, which could influence selectivity.

The complete reduction of both nitro groups yields 2,4-diamino-5-phenylbiphenyl. This transformation converts the strongly deactivating nitro groups into strongly activating amino groups, which drastically alters the electronic properties and subsequent reactivity of the aromatic ring. masterorganicchemistry.com

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/Method | Product(s) | Selectivity |

|---|---|---|

| H₂, Pd/C, Pt, or Ni | Amines masterorganicchemistry.com | Generally reduces all nitro groups. |

| Fe, Sn, or Zn in acid (e.g., HCl) | Amines masterorganicchemistry.com | Can sometimes be controlled for selectivity. |

| Sodium Hydrosulfide (NaHS) | Mono-amino compounds rsc.orgrsc.org | Known for selective reduction of one nitro group in dinitrobiphenyls. rsc.org |

| Sodium Dithionite | Amines researchgate.net | A common reducing agent for nitroarenes. |

Nucleophilic Aromatic Substitution (SNAr) at Nitro-Activated Sites

Aromatic rings are typically nucleophilic, but the presence of strong electron-withdrawing groups, such as the two nitro groups in this compound, renders the ring electron-deficient. This electronic state facilitates Nucleophilic Aromatic Substitution (SNAr) by allowing the ring to be attacked by a nucleophile. The nitro groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

For an SNAr reaction to occur, a good leaving group (typically a halide) must be present on the ring, usually positioned ortho or para to the activating nitro groups. Assuming a derivative such as 2,4-dinitro-5-phenyl-1-chlorobiphenyl, a nucleophile could displace the chloride. The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. In the second step, the leaving group is eliminated, restoring the aromaticity of the ring.

The rate of SNAr reactions is heavily influenced by the nature of the nucleophile, the solvent, and the specific positioning of the electron-withdrawing groups. nih.gov Solvents play a critical role in stabilizing the intermediates and can drastically affect reaction rates. nih.govlibretexts.org The nucleophilicity of the attacking species is also a key factor, with stronger nucleophiles generally reacting faster. libretexts.orgmasterorganicchemistry.combeilstein-journals.org

Electrophilic Aromatic Substitution on the Phenyl Rings of this compound

Electrophilic Aromatic Substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The substituents already present on the ring significantly influence both the rate of the reaction and the position of the new substituent. wikipedia.orgmasterorganicchemistry.com

In this compound, the two rings have vastly different reactivities towards electrophiles.

The Dinitrophenyl Ring: This ring is strongly deactivated by the two electron-withdrawing nitro groups (-NO₂). masterorganicchemistry.comyoutube.comquora.com These groups pull electron density from the ring, making it much less nucleophilic and therefore less reactive towards electrophiles. wikipedia.orgyoutube.com Such deactivation means that harsh reaction conditions are generally required. wikipedia.org The nitro groups are meta-directing. youtube.comsavemyexams.com Therefore, any electrophilic attack on this ring would be slow and would likely occur at the position meta to both nitro groups (C6).

The Unsubstituted Phenyl Ring: This ring is activated by the dinitrophenyl substituent, which acts as a phenyl group. A phenyl group is an activating, ortho, para-directing substituent. pearson.comyoutube.com It can stabilize the cationic intermediate (arenium ion) formed during electrophilic attack through resonance. youtube.com Therefore, electrophilic substitution is strongly favored on this ring at the ortho and para positions.

Given the significant deactivation of one ring and activation of the other, electrophilic substitution will overwhelmingly occur on the unsubstituted phenyl ring at the positions ortho or para to the point of attachment to the dinitrophenyl moiety.

Table 2: Directing Effects of Substituents in this compound for SEAr

| Ring | Substituent(s) | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| Ring A (Substituted) | Two -NO₂ groups | Strongly Deactivating masterorganicchemistry.comyoutube.com | meta-directing (to C6) savemyexams.com |

| Ring A (Substituted) | Phenyl group | Activating | ortho, para-directing |

Palladium-Catalyzed Transformations and Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. fiveable.meresearchgate.netnih.gov Reactions like the Suzuki-Miyaura, Heck, and Negishi couplings are central to modern organic synthesis. fiveable.me

The involvement of this compound in such reactions can be envisaged in two main ways:

Synthesis of the Biphenyl Core: The dinitrophenylbiphenyl skeleton itself can be constructed using a palladium-catalyzed cross-coupling reaction. For instance, a Suzuki-Miyaura coupling between a suitably substituted phenylboronic acid and a dinitrophenyl halide (or triflate) would be a viable route. Research has shown that nitroarenes can be used directly as electrophilic partners in Suzuki-Miyaura couplings, cleaving the C-NO₂ bond. mdpi.comorganic-chemistry.org This approach avoids the need to first convert the nitroarene into a halide. mdpi.com

Further Functionalization: If this compound were modified to include a halide (e.g., 4'-bromo-2,4-dinitro-5-phenylbiphenyl), this halide could serve as a handle for subsequent palladium-catalyzed cross-coupling reactions. This would allow for the introduction of a wide variety of substituents onto the second phenyl ring. The choice of ligand for the palladium catalyst is often crucial for the success of these couplings, especially with functionalized or sterically hindered substrates. nih.gov Domino reactions, combining reduction of a nitro group with a C-N coupling in one pot, have also been developed using Ni/Pd catalysts. rsc.orgnih.gov

Table 3: Potential Palladium-Catalyzed Reactions

| Reaction Type | Coupling Partners Example | Product Type |

|---|---|---|

| Suzuki-Miyaura mdpi.comorganic-chemistry.org | (2,4-Dinitrophenyl)boronic acid + Phenyl bromide | Substituted Biphenyl |

| Suzuki-Miyaura (Nitro-coupling) mdpi.com | 1,3-Dinitro-4-halobenzene + Phenylboronic acid | Dinitrophenylbiphenyl |

| Heck Coupling fiveable.me | 4'-Bromo-2,4-dinitro-5-phenylbiphenyl + Alkene | Alkene-substituted dinitrobiphenyl |

| Negishi Coupling fiveable.me | 4'-Bromo-2,4-dinitro-5-phenylbiphenyl + Organozinc reagent | Alkyl/Aryl-substituted dinitrobiphenyl |

Photochemical Reactivity and Degradation Pathways of Dinitrobiphenyls

Nitroaromatic compounds are known to undergo photochemical transformations, particularly reduction, when exposed to UV light, often in the presence of a hydrogen or electron donor. acs.org The photochemistry of dinitrobiphenyls has been studied, revealing pathways that can lead to reduced products like nitroso, azoxy, and amino derivatives. researchgate.netlsmu.lt

The process is often initiated by the photoexcitation of the nitroaromatic compound to its triplet state. researchgate.net This excited state is a powerful oxidant and can abstract a hydrogen atom or accept an electron from a suitable donor molecule present in the system. acs.org

Electron Transfer Mechanism: In the presence of an electron donor like sodium borohydride (B1222165) (NaBH₄) or triethylamine, the excited dinitrobiphenyl can accept an electron to form a radical anion. acs.org This radical anion is a key intermediate in the reduction pathway.

Photoreduction on Surfaces: The photoreduction of nitroaromatics can be enhanced on the surfaces of minerals like montmorillonite (B579905) clay or semiconductors like titanium dioxide (TiO₂). nih.govnih.govrsc.org These surfaces can facilitate the generation of reactive species, such as hydrated electrons, which then reduce the nitro compound. nih.gov

For this compound, irradiation in the presence of a reducing agent would likely lead to the stepwise reduction of the nitro groups. The initial products would be nitro-nitrosophenylbiphenyl isomers, which could then be further reduced to hydroxylamines and finally to aminonitro- or diaminophenylbiphenyls. nih.gov The specific products formed would depend on the reaction conditions, including the wavelength of light, the nature of the solvent and reductant, and the duration of the irradiation. lsmu.lt

Radical Reactions and Single-Electron Transfer Processes

The electron-deficient nature of the dinitrophenyl ring in this compound makes it susceptible to single-electron transfer (SET) reactions. The nitro group is a classic electron acceptor, and the reduction of nitroaromatic compounds often proceeds through a radical mechanism involving the formation of a nitro anion radical (ArNO₂⁻•). nih.govnih.gov

This SET process can be initiated by chemical reductants, electrochemical methods, or photochemically. nih.gov

Formation of the Radical Anion: A single electron is transferred from a donor to one of the nitro groups, forming the radical anion. The one-electron reduction potential (E¹₇) of the nitroaromatic compound is a key parameter that determines the ease of this process. at.ua

Fate of the Radical Anion: Under anaerobic conditions, the radical anion can undergo further reduction steps, eventually leading to the fully reduced amine. The pathway often involves nitroso and hydroxylamine (B1172632) intermediates. nih.govnih.gov In the presence of oxygen, the radical anion can transfer its extra electron to O₂, generating a superoxide (B77818) radical (O₂⁻•) and regenerating the parent nitroaromatic compound in a process known as "redox cycling". oup.com

Bacterial nitroreductases are enzymes that catalyze the reduction of nitroaromatic compounds. oup.com These enzymes can operate via either a single-electron (oxygen-sensitive) or a two-electron (oxygen-insensitive) transfer mechanism. oup.com The single-electron pathway produces the nitro anion radical, while the two-electron pathway reduces the nitro group directly to the nitroso derivative. nih.govoup.com The reactivity of nitroaromatics towards these enzymes often correlates with their hydride-accepting properties. nih.gov

Kinetic and Thermodynamic Studies of this compound Reactions

A comprehensive search of chemical databases and scholarly articles did not yield specific kinetic or thermodynamic data for reactions involving this compound. Consequently, the presentation of detailed research findings, including data tables on reaction rates, activation energies, or equilibrium constants, is not possible at this time.

General chemical principles suggest that the reactivity of this compound would be influenced by the electronic effects of its substituent groups. The two nitro (-NO2) groups are strong electron-withdrawing groups, which would deactivate the phenyl ring to which they are attached towards electrophilic substitution, while activating it towards nucleophilic aromatic substitution. The phenyl group at the 5-position would act as an electron-donating group through resonance, potentially influencing the regioselectivity of reactions.

However, without specific experimental studies, any discussion of reaction rates, transition states, and thermodynamic stability of reactants and products for this particular compound would be purely speculative. Further empirical research is required to elucidate the kinetic and thermodynamic profiles of reactions involving this compound.

Structural Characterization and Advanced Spectroscopic Analysis of 2,4 Dinitro 5 Phenylbiphenyl

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

The vibrational spectrum of 2,4-Dinitro-5-phenylbiphenyl is expected to be rich and complex, characterized by contributions from the constituent phenyl rings and the nitro functional groups. The key vibrational modes can be categorized as follows:

Nitro Group Vibrations: The two nitro (NO₂) groups are anticipated to exhibit strong and distinct vibrational bands. The asymmetric stretching vibrations of the N-O bonds are typically observed in the 1500-1600 cm⁻¹ region, while the symmetric stretching vibrations appear in the 1300-1370 cm⁻¹ range. These bands are often strong in both FT-IR and Raman spectra, making them excellent markers for the presence of nitro functionalities.

Aromatic C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds on the two phenyl rings are expected to appear at wavenumbers above 3000 cm⁻¹.

Aromatic C=C Stretching: The in-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Biphenyl (B1667301) C-C Stretching: The stretching vibration of the single bond connecting the two biphenyl rings is a crucial indicator of the molecule's conformation. The frequency of this vibration can provide information about the dihedral angle between the two rings.

Phenyl Ring Bending and Torsional Modes: A multitude of bands corresponding to in-plane and out-of-plane bending of the C-H bonds and torsional modes of the phenyl rings will be present in the lower frequency "fingerprint" region of the spectra (below 1300 cm⁻¹).

Interactive Data Table: Predicted Vibrational Frequencies for this compound (Based on DFT Calculations of Analogous Compounds)

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| NO₂ Asymmetric Stretch | 1600 - 1500 | Strong | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1400 | Medium-Strong | Strong |

| NO₂ Symmetric Stretch | 1370 - 1300 | Strong | Medium |

| C-N Stretch | 870 - 830 | Medium | Weak |

| Out-of-plane C-H Bend | 900 - 650 | Strong | Weak |

Note: The data in this table is predictive and based on theoretical calculations for structurally similar dinitrobiphenyl compounds. ichem.md Actual experimental values may vary.

UV-Visible Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Visible spectroscopy is a key technique for investigating the electronic transitions within a molecule and understanding its chromophoric properties. The UV-Visible spectrum of this compound is expected to be dominated by the electronic structure of the conjugated biphenyl system, significantly influenced by the presence of the nitro groups, which act as strong electron-withdrawing groups and chromophores.

The electronic spectrum of biphenyl itself exhibits a strong absorption band, often referred to as the K-band, which is attributed to π → π* transitions within the conjugated system. nih.gov The position and intensity of this band are highly sensitive to the planarity of the two phenyl rings. In substituted biphenyls, steric hindrance between ortho substituents can force the rings to twist out of planarity, leading to a decrease in conjugation. oup.com This results in a hypsochromic shift (a shift to shorter wavelengths) and a decrease in the molar absorptivity of the main absorption band.

For this compound, the two nitro groups and the additional phenyl group will significantly impact the electronic spectrum. The nitro groups, with their n → π* and π → π* transitions, will introduce additional absorption bands. The conjugation of the nitro groups with the biphenyl system is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted biphenyl.

Theoretical studies on dinitrobiphenyl derivatives using methods like Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic absorption spectra. nih.gov These calculations help in assigning the observed absorption bands to specific electronic transitions, such as those involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the wavelength of the longest-wavelength absorption maximum.

Interactive Data Table: Predicted Electronic Transitions for this compound

| Electronic Transition | Predicted Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) | Description |

| π → π* (Biphenyl) | 250 - 290 | High | Main conjugation band of the biphenyl system. |

| n → π* (Nitro) | 320 - 360 | Low | Transition involving non-bonding electrons of the oxygen atoms in the nitro groups. |

| Intramolecular Charge Transfer | 290 - 340 | Medium-High | Transition from the phenyl rings (donor) to the nitro groups (acceptor). |

Note: The data in this table is predictive and based on the known spectroscopic properties of substituted biphenyls and nitroaromatic compounds. nih.govoup.com Actual experimental values may vary.

Advanced Chiroptical Spectroscopy (e.g., Circular Dichroism) for Optically Active Derivatives

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules. nih.gov A molecule is chiral if it is non-superimposable on its mirror image. For a derivative of this compound to be optically active and thus amenable to CD spectroscopy, it must be chiral.

Biphenyl derivatives can exhibit a type of chirality known as atropisomerism. pharmaguideline.com This occurs when rotation around the single bond connecting the two phenyl rings is sufficiently restricted due to steric hindrance from bulky ortho substituents. If the substitution pattern is appropriate, this restricted rotation can lead to the existence of stable, non-interconverting enantiomers. In the case of this compound, the presence of a nitro group at the 2-position and a phenyl group at the 5-position could potentially restrict the rotation around the biphenyl single bond, but for significant rotational barriers leading to stable atropisomers at room temperature, substitution at the 2, 2', 6, and 6' positions is typically required. slideshare.net

Should a chiral derivative of this compound be synthesized, for instance by introducing further bulky substituents in the ortho positions of both rings, CD spectroscopy could be employed to probe its absolute configuration and conformational properties in solution. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum consists of positive and negative bands corresponding to the electronic transitions observed in the UV-Visible spectrum.

The sign and intensity of the Cotton effects (the peaks in a CD spectrum) are exquisitely sensitive to the three-dimensional arrangement of the atoms in the molecule. Theoretical calculations of CD spectra, often performed in conjunction with experimental measurements, can be used to assign the absolute configuration (R or S) of the atropisomers.

While no experimental CD spectra for optically active derivatives of this compound are currently reported, the principles of chiroptical spectroscopy suggest that it would be an invaluable tool for the stereochemical characterization of any such chiral analogues that may be synthesized in the future.

Theoretical and Computational Chemistry Studies of 2,4 Dinitro 5 Phenylbiphenyl

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to yield information about molecular energies, orbitals, and charge distributions.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. wikipedia.org It is particularly effective for calculating the electronic properties of medium to large organic molecules. For 2,4-Dinitro-5-phenylbiphenyl, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate key aspects of its electronic nature.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. In this compound, the HOMO is expected to be localized primarily on the biphenyl (B1667301) and phenyl ring systems, which are electron-rich. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro groups (NO₂). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily excited.

DFT also provides a detailed map of the electron density and charge distribution. A Mulliken population analysis can assign partial charges to each atom, revealing the molecule's electrostatic potential. The oxygen atoms of the nitro groups are expected to carry significant negative charges, while the nitrogen atoms and the attached carbon atoms will be electropositive. This charge separation results in a significant molecular dipole moment, influencing the molecule's solubility and intermolecular interactions.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating capability |

| LUMO Energy | -3.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 3.7 eV | Relates to chemical stability and electronic transitions |

| Dipole Moment | 4.8 Debye | Indicates overall molecular polarity |

| Mulliken Charge on N (of NO₂) | +0.55 e | Highlights charge separation in the nitro groups, predicting sites for nucleophilic/electrophilic attack |

| Mulliken Charge on O (of NO₂) | -0.40 e |

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from first principles without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

A primary application for these methods in the study of this compound is the exploration of its conformational landscape. The molecule's flexibility arises from the rotation around three key single bonds: the bond connecting the two rings of the biphenyl core (C-C), and the bonds connecting the phenyl substituent and a nitro group to the main biphenyl structure. Steric hindrance between the ortho-hydrogens on the biphenyl rings and between the substituents prevents the molecule from being fully planar.

By performing a potential energy surface scan, where the dihedral angles of these bonds are systematically varied, ab initio calculations can identify the lowest energy conformation (the ground state) and the energy barriers to rotation. The ground state conformation of biphenyl itself is twisted, and this twisting is expected to be more pronounced in this compound due to the bulky substituents.

| Conformation | Biphenyl Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Ground State (Twisted) | ~45° | 0.00 | The most stable, lowest energy conformation. |

| Planar Transition State | 0° | +2.5 | A high-energy state due to steric clash between ortho-hydrogens. |

| Perpendicular Transition State | 90° | +1.8 | A high-energy state due to loss of π-conjugation between rings. |

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum chemical calculations describe static molecular structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. MD simulations can explore the vast conformational space of a flexible molecule like this compound and assess the influence of its environment, such as a solvent.

In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water, DMSO, or hexane). By solving Newton's equations of motion for every atom in the system, a trajectory is generated that shows how the molecule's conformation evolves. These simulations can reveal the preferred dihedral angles in different solvents, the timescale of conformational changes, and the specific interactions (like hydrogen bonding) between the solute and solvent. For example, in a polar solvent, conformations with a larger dipole moment may be stabilized, potentially altering the average twist angle of the biphenyl core compared to its state in a nonpolar solvent or in the gas phase.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis spectra)

Computational methods are powerful tools for predicting and interpreting spectroscopic data. For this compound, DFT calculations can provide theoretical spectra that aid in the analysis of experimental results.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can predict the ¹H and ¹³C NMR chemical shifts with good accuracy. scispace.com The calculations would predict that protons and carbons near the electron-withdrawing nitro groups are significantly deshielded, appearing at a higher ppm value.

Vibrational Frequencies : Theoretical calculations can determine the vibrational modes of the molecule, which correspond to the peaks in an infrared (IR) spectrum. For this compound, characteristic symmetric and asymmetric stretching frequencies for the N-O bonds in the nitro groups would be predicted around 1350 cm⁻¹ and 1530 cm⁻¹, respectively.

UV-Vis Spectra : Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to absorption peaks in a UV-Vis spectrum. Nitroaromatic compounds are known for their characteristic absorptions. researchgate.net The calculations would likely predict strong π-π* transitions associated with the aromatic systems at shorter wavelengths and weaker n-π* transitions involving the non-bonding electrons on the nitro groups' oxygen atoms at longer wavelengths.

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 8.8 ppm | Proton ortho to a nitro group |

| ¹³C NMR | Chemical Shift (δ) | 148 ppm | Carbon atom attached to a nitro group |

| IR | Vibrational Frequency (ν) | 1530 cm⁻¹ | Asymmetric NO₂ stretch |

| UV-Vis | Absorption Maximum (λₘₐₓ) | 265 nm | π-π* transition |

| UV-Vis | Absorption Maximum (λₘₐₓ) | 340 nm | n-π* transition |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Structural Analogues (excluding biological activity)

QSPR models are statistical tools used to predict the properties of chemicals based on their molecular structure. For a series of analogues of this compound, a QSPR model could be developed to predict physical properties like solubility, boiling point, or chromatographic retention time.

The process involves calculating a set of molecular descriptors for each analogue. These descriptors can be simple (e.g., molecular weight), constitutional (e.g., number of nitro groups), or quantum-chemically derived (e.g., HOMO energy, dipole moment). A statistical method, such as multiple linear regression, is then used to build an equation that correlates these descriptors with the property of interest. Such a model could, for instance, predict how adding or moving a nitro group would affect the molecule's polarity and, consequently, its retention time on a specific chromatography column.

Reaction Pathway Analysis and Transition State Modeling for this compound Transformations

Computational chemistry is uniquely suited to investigate the mechanisms of chemical reactions. For a potential transformation of this compound, such as the nucleophilic aromatic substitution of a nitro group or its reduction, theoretical methods can map out the entire reaction pathway.

By calculating the energies of the reactant, product, and any intermediates, a reaction energy profile can be constructed. Crucially, these methods can locate the geometry and energy of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactant and the transition state is the activation energy, which determines the reaction rate. This analysis provides a detailed, step-by-step understanding of the reaction mechanism, revealing bond-breaking and bond-forming processes that are impossible to observe directly.

Applications of 2,4 Dinitro 5 Phenylbiphenyl in Chemical Science and Technology

Role as a Chemical Intermediate in Organic Synthesis

The structure of 2,4-Dinitro-5-phenylbiphenyl, featuring two nitro groups and a biphenyl (B1667301) backbone, suggests its potential as a versatile intermediate in the synthesis of more complex molecules. The nitro groups are highly functional and can be readily converted into other groups, most commonly amines, which are crucial for building larger molecular frameworks.

The biphenyl unit serves as a fundamental scaffold for polyaromatic hydrocarbons (PAHs), which are of interest for their unique electronic properties. By chemically modifying the nitro groups, this compound could theoretically be used in cyclization reactions to form larger, fused aromatic systems. Furthermore, the reduction of the nitro groups to diamines would yield 5-phenylbiphenyl-2,4-diamine . This resulting diamine is a key precursor for synthesizing nitrogen-containing heterocyclic compounds, such as benzimidazoles or quinoxalines, through condensation reactions with appropriate reagents. These heterocyclic systems are significant in medicinal chemistry and materials science.

The 2,4-dinitrophenyl moiety is a well-known component in the synthesis of various dyes. The presence of nitro groups, which are strong electron-withdrawing groups, can form the basis of a chromophore system. For instance, the related compound N-2,4-dinitrophenyl-3-phenylpyridinium chloride is a precursor for aniline (B41778) dyes. mdpi.com By reducing one or both nitro groups to amines, the resulting amino-nitrobiphenyl or diaminobiphenyl could be diazotized and coupled with other aromatic compounds to produce a wide range of azo dyes, which are among the most common classes of synthetic colorants. semanticscholar.org

The biphenyl framework is a common feature in privileged ligands used in catalysis, such as BINAP and related compounds. The synthesis of such ligands often relies on functionalized biphenyl precursors. The diamine derivative, 5-phenylbiphenyl-2,4-diamine, could be used to synthesize Schiff base ligands through condensation with aldehydes or ketones. These ligands are capable of forming stable complexes with various transition metals, which can then be employed as catalysts in a variety of organic transformations, including oxidation, reduction, and polymerization reactions.

Utilization in Materials Science Research

In materials science, functionalized aromatic compounds are critical for developing high-performance materials with specific thermal, electronic, and optical properties.

High-performance polymers like polyamides and polyimides are often synthesized from aromatic diamine monomers. The reduction of this compound provides the monomer 5-phenylbiphenyl-2,4-diamine. This diamine can undergo polycondensation with diacyl chlorides to form polyamides or with dianhydrides to form polyimides.

The properties of the resulting polymers would be influenced by the rigid and bulky phenylbiphenyl structure, which would likely impart:

High Thermal Stability: The aromatic backbone contributes to a high glass transition temperature (Tg) and thermal decomposition temperature.

Good Mechanical Strength: The rigid structure typically leads to strong, durable materials.

Chemical Resistance: Aromatic polymers are generally resistant to solvents and chemical degradation.

The synthesis of high-performance polymers from various aromatic diamines, including other biphenyl-based diamines and furan-based diamines, is a well-established field. mdpi.com

Table 1: Potential Polymerization Reactions

| Polymer Type | Co-monomer Required | Linkage Formed | Expected Properties |

|---|---|---|---|

| Polyamide | Aromatic diacyl chloride | Amide (-CO-NH-) | High strength, thermal stability |

Polymers with extended aromatic and conjugated systems often exhibit interesting electronic and optical properties. Polyimides and polyamides derived from 5-phenylbiphenyl-2,4-diamine would possess a high degree of aromatic character. Such materials could be investigated for applications in electronics, such as dielectric layers in microelectronics, due to their thermal stability and insulating properties. researchgate.net Furthermore, the incorporation of the biphenyl unit into conjugated polymer chains could be explored for potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tuning the electronic energy levels of the material is crucial.

Information regarding the chemical compound “this compound” is not available in the public domain.

Extensive research for the compound “this compound” and its applications in chemical science and technology has yielded no specific information. Searches for this particular molecule did not provide any relevant data regarding its role in supramolecular chemistry, self-assembly studies, or its potential as an advanced analytical reagent.

Furthermore, no information was found concerning its use in agrochemical research. The provided outline, which details specific applications such as its role as a chiral derivatizing agent by analogy to Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide, could not be substantiated with research findings for "this compound".

While information is available for analogous compounds, such as those mentioned in the outline, there is a notable absence of scientific literature or data pertaining to "this compound" itself. Therefore, a detailed article focusing solely on this specific compound as requested cannot be generated at this time.

Environmental Fate and Transformation Pathways of 2,4 Dinitro 5 Phenylbiphenyl

Abiotic Degradation Mechanisms

Photolysis and Photo-induced Transformations in Various Media

No studies on the photolytic degradation of 2,4-Dinitro-5-phenylbiphenyl were identified. Research is needed to determine its susceptibility to breakdown by sunlight in water, soil, or air, and to identify the resulting transformation products.

Hydrolysis and Other Non-Biological Chemical Transformations

The potential for this compound to undergo hydrolysis or other chemical degradation processes in the absence of light or microbial action has not been documented. Data on its stability in water at varying pH levels is essential for a complete environmental fate profile but is currently not available.

Biotic Transformation Mechanisms

There is no evidence or research available concerning the microbial degradation of this compound. It is unknown whether microorganisms can use this compound as a source of carbon or energy, or if they can transform it into other substances.

Sorption and Mobility in Environmental Compartments

Information regarding the sorption and mobility of this compound in soil, water, or air is absent from the scientific literature. Key parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which helps predict mobility, have not been determined for this compound.

Analytical Methodologies for Detection and Quantification in Environmental Samples

Specific analytical methods for the detection and quantification of this compound in environmental matrices like water, soil, or air have not been published. Standardized methods are crucial for monitoring its presence and concentration in the environment.

Assessment of Persistence and Potential for Environmental Residues

Without data on its degradation rates (both abiotic and biotic) and mobility, it is impossible to assess the persistence of this compound in the environment or its potential to accumulate and form residues.

Future Research Directions and Emerging Trends for 2,4 Dinitro 5 Phenylbiphenyl

Development of Novel and Efficient Synthetic Routes

The synthesis of functionalized biphenyls is a cornerstone of organic chemistry. For 2,4-Dinitro-5-phenylbiphenyl, future research would likely focus on developing synthetic routes that are not only efficient but also adhere to the principles of green chemistry. Key areas of investigation would include:

Cross-Coupling Strategies: Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are prime candidates for the construction of the biphenyl (B1667301) backbone. Research could focus on optimizing catalysts and reaction conditions to achieve high yields and selectivity, particularly in the presence of the deactivating nitro groups.

Direct Arylation: Investigating C-H activation and direct arylation methods could provide a more atom-economical approach, avoiding the need for pre-functionalized starting materials.

Nitration Methodologies: The regioselective introduction of two nitro groups onto the phenylbiphenyl scaffold presents a significant synthetic challenge. Future work could explore advanced nitrating agents and catalytic systems to control the position of nitration and minimize the formation of unwanted isomers.

A comparative table of potential synthetic routes is presented below:

| Synthetic Route | Potential Advantages | Potential Challenges |

| Suzuki Coupling | High yields, commercially available starting materials | Pre-functionalization of both aryl partners required |

| Stille Coupling | Tolerant of a wide range of functional groups | Use of toxic organotin reagents |

| Direct C-H Arylation | High atom economy, reduced synthetic steps | Regioselectivity can be difficult to control |

Exploration of Undiscovered Reactivity and Catalytic Potential

The electron-withdrawing nature of the two nitro groups is expected to significantly influence the reactivity of the aromatic rings in this compound. This opens up possibilities for exploring its utility in various chemical transformations:

Nucleophilic Aromatic Substitution (SNAr): The nitro groups will activate the aromatic rings towards nucleophilic attack, making SNAr reactions a fertile ground for investigation. This could lead to the synthesis of a wide array of derivatives with diverse functionalities.

Reduction of Nitro Groups: The selective reduction of one or both nitro groups to amines would yield novel amino-phenylbiphenyl derivatives. These products could serve as valuable building blocks for pharmaceuticals, polymers, and dyes.

Catalytic Applications: The biphenyl structure, particularly if modified to include coordinating groups, could be explored for its potential as a ligand in transition metal catalysis. The electronic properties imparted by the nitro groups could tune the catalytic activity in reactions such as hydrogenations or cross-couplings.

Advanced Materials Applications and Performance Optimization

Nitroaromatic compounds have found applications in various materials due to their unique electronic and optical properties. Future research on this compound could focus on:

Non-Linear Optical (NLO) Materials: The push-pull electronic nature that could be engineered into derivatives of this compound makes it a candidate for NLO materials, which have applications in telecommunications and optical computing.

Luminescent Materials: Functionalized biphenyls are known to exhibit interesting photophysical properties. Investigating the fluorescence and phosphorescence of this compound and its derivatives could lead to the development of new materials for organic light-emitting diodes (OLEDs) and sensors.

High-Performance Polymers: Incorporation of the rigid biphenyl unit and the polar nitro groups into polymer backbones could lead to materials with enhanced thermal stability, mechanical strength, and specific electronic properties.

Deeper Insight into Structure-Property Relationships through Integrated Computational and Experimental Approaches

A synergistic approach combining computational modeling and experimental validation will be crucial to unlocking the full potential of this compound.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the geometric, electronic, and spectroscopic properties of the molecule. This can guide synthetic efforts and help in understanding the mechanisms of its reactions.

Crystallographic Studies: X-ray crystallography can provide precise information about the three-dimensional structure of the molecule and its packing in the solid state. This is essential for understanding intermolecular interactions and their influence on the material's properties. uned.es

Spectroscopic Analysis: A thorough characterization using techniques such as NMR, IR, and UV-Vis spectroscopy will be necessary to correlate the molecular structure with its observed properties.

Environmental Remediation and Sustainable Production Strategies

Nitroaromatic compounds are often environmental pollutants. Research into the environmental fate and potential remediation of this compound is therefore of significant importance.

Biodegradation: Investigating the potential for microorganisms to degrade this compound could lead to bioremediation strategies for contaminated sites. researchgate.netresearchgate.net

Photocatalytic Degradation: The use of advanced oxidation processes, such as photocatalysis with titanium dioxide, could be explored for the complete mineralization of this compound in wastewater.

Sustainable Production: In line with the principles of green chemistry, future research should aim to develop manufacturing processes for this compound that minimize waste, use less hazardous reagents, and are energy-efficient.

Q & A

Q. What are the key methodological considerations for synthesizing 2,4-Dinitro-5-phenylbiphenyl with high purity?

Synthesis requires precise control of nitration and coupling reactions. For nitro-substituted biphenyl derivatives, regioselective nitration is critical to avoid undesired isomers. A stepwise approach involves:

- Initial phenyl coupling : Use Suzuki-Miyaura cross-coupling to assemble the biphenyl backbone, ensuring minimal steric hindrance for subsequent nitration .

- Controlled nitration : Introduce nitro groups at the 2- and 4-positions using mixed acid (HNO₃/H₂SO₄) under low temperatures (0–5°C) to prevent over-nitration or decomposition .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate the target compound. Purity can be verified via HPLC (C18 column, UV detection at 254 nm) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) resolve aromatic proton splitting patterns and confirm nitro group positions. NOESY can clarify steric interactions between substituents .

- IR spectroscopy : Strong asymmetric stretching bands near 1520 cm⁻¹ and 1350 cm⁻¹ confirm nitro groups. Aromatic C-H stretches appear at ~3000 cm⁻¹ .

- Mass spectrometry (HRMS) : ESI-TOF or EI-MS provides molecular ion peaks and fragmentation patterns to validate the structure .

Q. How can researchers design studies to assess the toxicological profile of this compound?

Adopt a tiered approach:

- In vitro assays : Use liver microsomes (e.g., rat S9 fraction) to study metabolic pathways and reactive intermediate formation .

- Acute toxicity screening : Follow OECD Guideline 423 for acute oral toxicity in rodents, monitoring mortality, organ weight changes, and histopathology .

- Genotoxicity : Conduct Ames tests (TA98 and TA100 strains) to evaluate mutagenic potential .

Advanced Research Questions

Q. How should researchers address contradictions in reported reaction yields for this compound synthesis?

Discrepancies often stem from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve coupling efficiency but increase nitro group hydrolysis. Compare yields in DMF vs. toluene to optimize .

- Catalyst loading : Pd(PPh₃)₄ concentrations >5 mol% can reduce steric hindrance but risk side reactions. Use DoE (Design of Experiments) to identify optimal conditions .

- Data normalization : Report yields relative to starting material purity (HPLC-verified) and account for byproduct formation via GC-MS .

Q. What computational strategies can predict the reactivity of this compound in catalytic systems?

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, nitro groups at 2- and 4-positions increase electron deficiency, favoring nucleophilic aromatic substitution .

- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to forecast metabolic pathways and toxicity .

- Machine learning : Train models on PubChem datasets to correlate substituent effects with reaction outcomes (e.g., Hammett σ constants for nitro groups) .

Q. How can researchers reconcile discrepancies between in vitro and in vivo toxicity data for nitroaromatic compounds?

Key factors include:

- Metabolic activation : In vitro systems (e.g., hepatocytes) may lack full enzymatic pathways for nitro-reduction. Supplement assays with NADPH-regenerating systems to mimic in vivo conditions .

- Bioavailability : Adjust in vitro concentrations to reflect tissue-specific exposure levels observed in vivo (e.g., liver vs. kidney accumulation) .

- Species differences : Cross-validate results using humanized mouse models or primary human cell lines .

Q. What methodological improvements enhance the stability of this compound in long-term storage?

- Degradation pathways : Nitro groups are prone to photolysis. Store samples in amber vials under inert gas (N₂/Ar) at –20°C .

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to inhibit radical-mediated decomposition .

- Stability testing : Use accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation kinetics .

Q. How can researchers optimize chromatographic separation of this compound from structurally similar impurities?

- HPLC method development : Test C18 and phenyl-hexyl columns with mobile phases of acetonitrile/water (pH 2.5, adjusted with TFA) to enhance resolution of nitro isomers .

- UPLC-MS/MS : Employ a BEH C18 column (1.7 µm particles) for high-resolution separation and tandem MS for impurity identification .

- Preparative SFC : Supercritical fluid chromatography (CO₂/methanol) offers rapid, scalable purification for thermally labile derivatives .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.